Heptahexaene-1,7-dione
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Overview
Description
Heptahexaene-1,7-dione is a unique organic compound characterized by its conjugated diene structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple double bonds in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptahexaene-1,7-dione typically involves the condensation of aldehydes with acetylacetone in the presence of boron trioxide and tri-secondary butyl borate, using n-butyl amine as the condensing agent . This method ensures the formation of the desired conjugated diene structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Heptahexaene-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The double bonds in this compound make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution product.
Major Products: The major products formed from these reactions include diketones, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptahexaene-1,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism by which Heptahexaene-1,7-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows it to interact with molecular targets, such as enzymes and receptors, through mechanisms like covalent bonding and non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Hexazinone: A triazine herbicide with a similar conjugated structure but different functional groups and applications.
Isatin: An indole derivative with a dione structure, used in drug synthesis and various chemical reactions.
Uniqueness: Heptahexaene-1,7-dione’s uniqueness lies in its conjugated diene structure, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63615-05-4 |
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Molecular Formula |
C7O2 |
Molecular Weight |
116.07 g/mol |
InChI |
InChI=1S/C7O2/c8-6-4-2-1-3-5-7-9 |
InChI Key |
BBEYQNWKOSMKCC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=O)=C=C=C=O |
Origin of Product |
United States |
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